1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a triazine ring, and various alkyl and alkenyl substituents. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of solid acid catalysts under microwave conditions have been explored to improve efficiency and scalability . These methods not only reduce reaction times but also enhance the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the purine or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Mechanism of Action
The mechanism of action of 1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets within biological systems. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets such as viral enzymes or cancer cell receptors are ongoing .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazine ring structure and exhibit similar biological activities.
Purine Derivatives: Compounds like caffeine and theobromine, which also contain a purine core, are structurally related.
Tetrazine Derivatives: These compounds, like triazines, are known for their diverse chemical reactivity and biological properties.
Uniqueness
1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific combination of a purine core with a triazine ring and various alkyl and alkenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[(E)-but-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-8-9-21-15-17-13-12(22(15)11(4)10(3)18-21)14(23)20(7-2)16(24)19(13)5/h6,8,11H,7,9H2,1-5H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHMFBJORFVCAD-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC=CC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3C/C=C/C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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